molecular formula C22H27N3O3S B4348720 4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4348720
M. Wt: 413.5 g/mol
InChI Key: WQQPPJUEXRIQMC-UHFFFAOYSA-N
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Description

4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrazole ring, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the ethyl group: The pyrazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

    Ethoxy group addition: Finally, the ethoxy group is added through an etherification reaction using ethanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding sulfone derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide
  • 4-ethoxy-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide
  • 4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide

Uniqueness

4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is unique due to the specific combination of functional groups it possesses. The presence of the ethoxy group, pyrazole ring, and sulfonamide group in a single molecule provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-ethoxy-N-[(2-ethylpyrazol-3-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-3-25-20(14-16-23-25)18-24(17-15-19-8-6-5-7-9-19)29(26,27)22-12-10-21(11-13-22)28-4-2/h5-14,16H,3-4,15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQPPJUEXRIQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
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4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

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